molecular formula C18H19N3O4S B14938674 ethyl 2-{[3-(4-methoxy-1H-indol-1-yl)propanoyl]amino}-1,3-thiazole-4-carboxylate

ethyl 2-{[3-(4-methoxy-1H-indol-1-yl)propanoyl]amino}-1,3-thiazole-4-carboxylate

Cat. No.: B14938674
M. Wt: 373.4 g/mol
InChI Key: IPUWPEOSBKSOAN-UHFFFAOYSA-N
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Description

Ethyl 2-{[3-(4-methoxy-1H-indol-1-yl)propanoyl]amino}-1,3-thiazole-4-carboxylate is a thiazole derivative featuring a 4-methoxyindole moiety linked via a propanoyl amino group to the thiazole core. Thiazoles are heterocyclic compounds with broad pharmaceutical relevance, including anti-inflammatory and anesthetic properties .

Properties

Molecular Formula

C18H19N3O4S

Molecular Weight

373.4 g/mol

IUPAC Name

ethyl 2-[3-(4-methoxyindol-1-yl)propanoylamino]-1,3-thiazole-4-carboxylate

InChI

InChI=1S/C18H19N3O4S/c1-3-25-17(23)13-11-26-18(19-13)20-16(22)8-10-21-9-7-12-14(21)5-4-6-15(12)24-2/h4-7,9,11H,3,8,10H2,1-2H3,(H,19,20,22)

InChI Key

IPUWPEOSBKSOAN-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CSC(=N1)NC(=O)CCN2C=CC3=C2C=CC=C3OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-{[3-(4-methoxy-1H-indol-1-yl)propanoyl]amino}-1,3-thiazole-4-carboxylate typically involves multiple steps, starting with the preparation of the indole derivative. One common method involves the reaction of 4-methoxyindole with a suitable acylating agent to introduce the propanoyl group. This intermediate is then reacted with thiazole-4-carboxylic acid under esterification conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the esterification step and the implementation of green chemistry principles to reduce waste and improve efficiency .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-{[3-(4-methoxy-1H-indol-1-yl)propanoyl]amino}-1,3-thiazole-4-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole moiety can yield oxindole derivatives, while reduction of the ester group can produce the corresponding alcohol .

Scientific Research Applications

Ethyl 2-{[3-(4-methoxy-1H-indol-1-yl)propanoyl]amino}-1,3-thiazole-4-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 2-{[3-(4-methoxy-1H-indol-1-yl)propanoyl]amino}-1,3-thiazole-4-carboxylate involves its interaction with specific molecular targets. The indole moiety is known to interact with various biological receptors, potentially leading to modulation of signaling pathways. The thiazole ring may also contribute to the compound’s biological activity by interacting with enzymes or other proteins .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features and Molecular Properties

The table below compares key structural and physicochemical attributes of the target compound with analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Structural Features References
Ethyl 2-{[3-(4-methoxy-1H-indol-1-yl)propanoyl]amino}-1,3-thiazole-4-carboxylate (Target) C₁₆H₁₇N₃O₄S 347.39 4-Methoxyindole, thiazole-4-carboxylate, propanoyl amino linker
Ethyl 2-{[3-(1-methyl-1H-indol-3-yl)propanoyl]amino}-1,3-thiazole-4-carboxylate C₁₆H₁₇N₃O₃S 331.40 1-Methylindole (position 3), thiazole-4-carboxylate
Ethyl 5-amino-1-(4-methyl-1,3-benzothiazol-2-yl)-1H-pyrazole-4-carboxylate C₁₄H₁₄N₄O₂S 302.35 Benzothiazole-pyrazole hybrid, amino and ester groups
Ethyl 2-[(1R,3R)-3-{N-(tert-butoxycarbonyl)-L-isoleucylamino}-...]-1,3-thiazole-4-carboxylate C₂₄H₃₈N₄O₆S 510.65 Branched amino acid substituent, tert-butoxycarbonyl group, thiazole-4-carboxylate
Key Observations:
  • Substituent Effects: The target compound’s 4-methoxyindole group distinguishes it from the 1-methylindole analog .
  • Heterocyclic Systems : The benzothiazole-pyrazole hybrid lacks the indole moiety but shares the ethyl carboxylate group, which may influence pharmacokinetic properties (e.g., metabolic stability).

Hydrogen Bonding and Crystallography

  • The 4-methoxy group in the target compound may participate in C–H···O or N–H···O hydrogen bonds, influencing crystal packing and solubility .
  • Structural validation tools like SHELXL () are critical for confirming the stereochemistry and conformation of such compounds, particularly when comparing analogs with subtle substituent differences .

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